molecular formula C12H8FN B1404161 5-(Cyclopropylethynyl)-2-fluorobenzonitrile CAS No. 1093306-97-8

5-(Cyclopropylethynyl)-2-fluorobenzonitrile

Cat. No.: B1404161
CAS No.: 1093306-97-8
M. Wt: 185.2 g/mol
InChI Key: KUNKCZQUJNSLAP-UHFFFAOYSA-N
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Description

5-(Cyclopropylethynyl)-2-fluorobenzonitrile (CAS: 1093306-97-8) is a fluorinated benzonitrile derivative featuring a cyclopropylethynyl substituent at the 5-position of the benzene ring. This compound is of interest in medicinal and materials chemistry due to its unique structural attributes:

  • The cyclopropylethynyl group introduces steric bulk and electron-withdrawing effects, which may enhance stability and influence reactivity in coupling reactions or target binding .
  • The 2-fluorobenzonitrile core is a common pharmacophore in drug discovery, often contributing to metabolic stability and binding affinity .

The compound is synthesized via multi-step organic reactions, as inferred from analogous benzonitrile derivatives in , which describe alkylation, hydrolysis, and cyclopropane functionalization strategies .

Properties

IUPAC Name

5-(2-cyclopropylethynyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-12-6-5-10(7-11(12)8-14)4-3-9-1-2-9/h5-7,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNKCZQUJNSLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC(=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylethynyl)-2-fluorobenzonitrile typically involves the following steps:

    Formation of the Cyclopropylethynyl Group: This can be achieved through the reaction of cyclopropyl bromide with a suitable acetylene derivative under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzonitrile Group: The benzonitrile moiety can be synthesized through the reaction of a suitable benzene derivative with cyanogen bromide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylethynyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
5-(Cyclopropylethynyl)-2-fluorobenzonitrile serves as a versatile building block in organic synthesis. Its structure allows for the introduction of diverse functional groups, making it useful in the development of more complex organic molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which further enhances its utility in synthetic chemistry.

Common Reactions

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduction can yield alcohols or amines with lithium aluminum hydride.
  • Substitution : The fluorine atom can be substituted with nucleophiles such as amines or thiols.

Biological Applications

Drug Discovery and Development
This compound is being investigated for its potential as a bioactive molecule in drug discovery. Preliminary studies suggest that it may possess significant anticancer, anti-inflammatory, and antidepressant properties.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported the following:

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
Reference CompoundMCF-70.79

These findings suggest that modifications to the compound's structure could enhance its anticancer activity.

Antidepressant Effects

In pharmacological studies, this compound has shown potential as a serotonin reuptake inhibitor (SSRI). A study indicated an IC50 value of 127 nM, which is lower than that of fluoxetine (164 nM), suggesting its effectiveness in treating depression and anxiety disorders.

CompoundEffectiveness (IC50)
This compound127 nM
Fluoxetine164 nM

Anti-inflammatory Properties

The compound has also been studied for its ability to modulate inflammatory pathways. In vitro investigations revealed that it could reduce cytokine levels, indicating potential utility in treating chronic inflammatory conditions.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of advanced materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications, particularly in the production of fluorinated compounds that are valuable in agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylethynyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name CAS Number Molecular Formula Substituent at 5-Position Key Applications/Properties References
5-(Cyclopropylethynyl)-2-fluorobenzonitrile 1093306-97-8 C₁₁H₇FN₂ Cyclopropylethynyl Potential medicinal chemistry intermediate; rigidity and electronic effects
5-(Chloromethyl)-2-fluorobenzonitrile 1260892-59-8 C₈H₅ClFN Chloromethyl Lab reagent for alkylation or cross-coupling reactions
5-(Bromomethyl)-2-fluorobenzonitrile 2773931 (CID) C₈H₅BrFN Bromomethyl Intermediate in agrochemical synthesis; halogen reactivity
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile 1108745-25-0 C₁₄H₈F₃N 3,5-Difluorobenzyl Pharmaceutical/agricultural applications; bioactivity
5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile 66545211 (CID) C₁₁H₁₀FNO₂ 1,3-Dioxane ring Materials science; heterocyclic stability
5-Amino-2-fluorobenzonitrile 37705-82-1 C₇H₅FN₂ Amino Precursor for dyes or bioactive molecules

Key Differences and Implications

Substituent Reactivity: Halogenated Derivatives (Chloromethyl/Bromomethyl): These compounds exhibit higher reactivity in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings) compared to the cyclopropylethynyl analog, which is more stable due to its sp-hybridized triple bond . Amino vs. Cyclopropylethynyl: The amino group in 5-Amino-2-fluorobenzonitrile enables hydrogen bonding and participation in condensation reactions, contrasting with the steric and electronic effects of the cyclopropylethynyl group .

Bioactivity and Applications: The 3,5-difluorobenzyl analog (CAS 1108745-25-0) is noted for its use in pharmaceuticals and agrochemicals, likely due to enhanced lipophilicity and target engagement . Cyclopropylethynyl derivatives, as seen in , are critical in antiviral drug synthesis (e.g., Efavirenz intermediates), where rigidity improves binding to hydrophobic enzyme pockets .

Synthetic Accessibility: Halogenated analogs (e.g., bromomethyl) are typically synthesized in fewer steps compared to cyclopropylethynyl derivatives, which require specialized reagents like cyclopropane boronic esters or Sonogashira coupling .

Research Findings and Trends

  • Medicinal Chemistry : Cyclopropylethynyl groups are increasingly utilized to optimize drug candidates’ pharmacokinetic profiles. For example, the Efavirenz intermediate () leverages this moiety for resistance mitigation in HIV therapies .

Biological Activity

5-(Cyclopropylethynyl)-2-fluorobenzonitrile is an organic compound characterized by a cyclopropyl group, an ethynyl moiety, a fluorine atom, and a benzonitrile group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in drug discovery and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various cellular pathways, which may result in therapeutic effects. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially improving its binding affinity to target proteins.

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell growth and inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . It has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Selectivity Against Kinases

In studies involving high-throughput screening, this compound has been identified as a selective inhibitor of certain kinases involved in cancer progression. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds. The following table summarizes key differences:

Compound NameKey FeaturesBiological Activity
This compound Cyclopropyl group, fluorine atomAnticancer, anti-inflammatory
5-(Cyclopropylethynyl)-2-chlorobenzonitrile Chlorine atom instead of fluorineSimilar anticancer activity but less selective
5-(Cyclopropylethynyl)-2-bromobenzonitrile Bromine atom instead of fluorineReduced potency compared to fluorinated variant

The presence of the fluorine atom significantly influences the compound's reactivity and biological activity, enhancing its stability and potential therapeutic applications .

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects on human cancer cell lines, this compound was tested against several types of cancer cells. The results indicated that the compound inhibited cell proliferation effectively at low micromolar concentrations, demonstrating a dose-dependent response. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanisms of this compound in animal models of inflammation. The findings revealed that treatment with the compound resulted in a significant reduction in inflammatory markers and improved symptoms associated with inflammatory diseases. This suggests its potential application in treating conditions such as arthritis or chronic inflammatory disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Cyclopropylethynyl)-2-fluorobenzonitrile
Reactant of Route 2
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